trans-4-Chloro-2-butene-1-OL

Descripción

BenchChem offers high-quality trans-4-Chloro-2-butene-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Chloro-2-butene-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

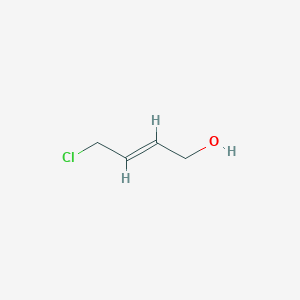

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-chlorobut-2-en-1-ol: Synthesis, Applications, and Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-chlorobut-2-en-1-ol is a bifunctional molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive allylic chloride and a primary alcohol, renders it a versatile building block for the introduction of a four-carbon chain with multiple points for functionalization. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents.

Part 1: Core Chemical Identity and Physicochemical Properties

IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the compound is (E)-4-chlorobut-2-en-1-ol .[1][2] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, it corresponds to a trans configuration.

Synonyms:

Chemical Structure:

Caption: 2D representation of (E)-4-chlorobut-2-en-1-ol.

Physicochemical Data

A summary of the key physicochemical properties of (E)-4-chlorobut-2-en-1-ol is presented below.

| Property | Value | Source |

| Molecular Formula | C4H7ClO | [1][2] |

| Molecular Weight | 106.55 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in organic solvents | |

| CAS Number | 1775-39-9, 1576-93-8 | [1][2] |

Part 2: Synthesis and Reactivity

Synthetic Routes

While a definitive, high-yield, and widely adopted protocol for the synthesis of (E)-4-chlorobut-2-en-1-ol is not extensively detailed in readily available literature, its synthesis can be conceptually approached through established organic chemistry transformations. A plausible and logical synthetic pathway involves the selective reduction of a corresponding carboxylic acid or ester.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway to (E)-4-chlorobut-2-en-1-ol.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of (E)-4-chlorobut-2-enoic acid. This intermediate can be prepared from but-2-yne-1,4-diol through a two-step process involving chlorination followed by oxidation.

-

Step 2: Selective Reduction. The carboxylic acid functional group of (E)-4-chlorobut-2-enoic acid can be selectively reduced to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) under anhydrous conditions and at low temperatures to avoid side reactions.

Self-Validation: The progress of the reaction should be monitored by thin-layer chromatography (TLC). The final product would require purification, likely through column chromatography, and its identity confirmed by spectroscopic methods (NMR, IR, and MS).

Core Reactivity and Mechanistic Insights

The reactivity of (E)-4-chlorobut-2-en-1-ol is dominated by the two functional groups:

-

Allylic Chloride: This is a good leaving group, making the C-Cl bond susceptible to nucleophilic substitution reactions (SN2 or SN2'). The double bond stabilizes the transition state, enhancing its reactivity.

-

Primary Alcohol: The hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification.

The interplay of these two functional groups allows for sequential or chemoselective reactions, making it a valuable synthetic intermediate.

Part 3: Applications in Drug Discovery and Development

While specific examples of blockbuster drugs synthesized directly from (E)-4-chlorobut-2-en-1-ol are not prevalent in the public domain, its structural motifs are found in various biologically active molecules. Its utility lies in its ability to act as a versatile scaffold.

Conceptual Application in Pharmaceutical Synthesis:

The (E)-4-chlorobut-2-en-1-ol moiety can be envisioned as a key building block in the synthesis of complex molecules with potential therapeutic applications. For instance, the allylic alcohol can be a precursor to epoxide intermediates, which are then opened by various nucleophiles to introduce diverse functionalities. The chloride can be displaced by nitrogen, sulfur, or carbon nucleophiles to build heterocyclic systems or append side chains.

Logical Workflow for a Hypothetical Drug Candidate Synthesis:

Caption: Hypothetical pathway for drug candidate synthesis.

Part 4: Spectroscopic Characterization (Predicted)

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A broad singlet or triplet for the hydroxyl proton (-OH).

-

A doublet for the two protons of the -CH2OH group.

-

Two multiplets in the olefinic region for the -CH=CH- protons, with a large coupling constant characteristic of a trans relationship.

-

A doublet for the two protons of the Cl-CH2- group.

-

-

¹³C NMR:

-

A signal for the carbon of the Cl-CH2- group.

-

Two distinct signals in the olefinic region for the carbons of the -CH=CH- group.

-

A signal for the carbon of the -CH2OH group.

-

4.2 Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A sharp absorption band around 1670-1680 cm⁻¹ for the C=C stretching of the trans double bond.

-

An absorption band in the region of 650-800 cm⁻¹ for the C-Cl stretching.

4.3 Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of a chlorine atom, a water molecule, or a CH2OH group.

Part 5: Safety and Handling

As a chlorinated organic compound and an allylic alcohol, (E)-4-chlorobut-2-en-1-ol should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][3][4][5][6]

Key Safety Considerations:

-

Toxicity: Allylic chlorides are generally toxic and can be irritants to the skin, eyes, and respiratory system.[3]

-

Flammability: The compound is likely flammable. Keep away from open flames and heat sources.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

(E)-4-chlorobut-2-en-1-ol is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. While its direct application in marketed pharmaceuticals is not widely documented, its potential as a key intermediate in drug discovery and development is significant. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the research and development of new chemical entities.

References

-

CloudSDS. (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024). Allyl Chloride Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Loba Chemie. (2016). ALLYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Chloro-2-butene-1-OL. Retrieved from [Link]

-

MDPI. (2021). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. Retrieved from [Link]

-

PubChem. (n.d.). (2Z)-4-chlorobut-2-en-1-ol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (E)-2-(4-Chlorobut-2-en-1-yl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-buten-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobut-2-enal. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobut-2-en-1-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Chloro-1-butanol. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2019). Synthesis and crystal structures of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Supporting Information Synthesis of β-Halo α,β-unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane an. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chlorobutane fragmentation pattern. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-2-chlorobut-2-en-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon Environments in the C-13 NMR spectrum of 1-Chlorobutane. Retrieved from [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. trans-4-Chloro-2-butene-1-OL | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]

- 4. agilent.com [agilent.com]

- 5. lobachemie.com [lobachemie.com]

- 6. ALLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

trans-4-Chloro-2-butene-1-OL physical properties

An In-depth Technical Guide to trans-4-Chloro-2-butene-1-ol: Properties, Synthesis, and Applications

Introduction

trans-4-Chloro-2-butene-1-ol, systematically named (2E)-4-chlorobut-2-en-1-ol, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring a primary alcohol, a trans-configured double bond, and an allylic chloride, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its core physical properties, typical synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

The compound's utility stems from its two distinct reactive sites: the hydroxyl group, which can undergo typical alcohol reactions like esterification and etherification, and the allylic chloride, which is susceptible to nucleophilic substitution. This dual reactivity allows for sequential functionalization, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical active ingredients (APIs) and specialty chemicals.[1][2]

Molecular and Physicochemical Properties

The structural and molecular characteristics of trans-4-Chloro-2-butene-1-ol dictate its behavior in chemical reactions and its physical state. The trans or (E) configuration of the double bond minimizes steric hindrance, lending it greater thermal stability compared to its cis isomer.[2]

Key Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-4-chlorobut-2-en-1-ol[3] |

| Synonyms | trans-4-Chloro-2-buten-1-ol, (E)-4-Chlorobut-2-en-1-ol[3][4] |

| CAS Number | 1576-93-8[1][4][5] |

| Molecular Formula | C₄H₇ClO[1][3][5] |

| Molecular Weight | 106.55 g/mol [1][3][5] |

| InChI Key | WVRLAHTVGOLBEB-OWOJBTEDSA-N[3] |

Physical and Chemical Data

The physical properties of a compound are critical for designing experimental setups, from solvent selection to reaction temperature control. The following table summarizes the key physicochemical data for trans-4-Chloro-2-butene-1-ol.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [5][6] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [5][7][8] |

| Boiling Point | 83-89 °C at 14 Torr; 182.8 ± 28.0 °C at 760 mmHg | [5][7][8][9] |

| Melting Point | Approx. -20 °C | [6] |

| Flash Point | 83.2 ± 19.4 °C | [7][8][9] |

| Vapor Pressure | 0.23 mmHg at 25°C | [5][7][8] |

| Refractive Index | 1.469 | [5][7][8] |

| Solubility | Soluble in water and organic solvents like alcohols and ethers.[6] | |

| LogP | 0.77 - 0.79 | [5][8] |

| Polar Surface Area (PSA) | 20.23 Ų | [5][8] |

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which is a crucial parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar solvents.[2][6]

Synthesis and Purification

General Synthetic Pathway

trans-4-Chloro-2-butene-1-ol can be prepared through the reaction of a suitable precursor, such as 2-butene-1,4-diol, with a chlorinating agent. A common laboratory-scale method involves the reaction with hydrogen chloride, where one of the hydroxyl groups is selectively replaced.[6]

Illustrative Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Charge the flask with 2-butene-1,4-diol dissolved in a suitable inert solvent.

-

Reaction: Cool the mixture in an ice bath. Add concentrated hydrochloric acid dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.

-

Final Purity: The crude product can be further purified by vacuum distillation.[5] Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4]

Reactivity and Synthetic Applications

The value of trans-4-Chloro-2-butene-1-ol lies in its ability to serve as a versatile C4 building block. The two functional groups can be addressed with high selectivity.

-

Nucleophilic Substitution: The allylic chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, cyanides) to form new carbon-heteroatom or carbon-carbon bonds.

-

Alcohol Reactions: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, or other functional groups.

This dual functionality allows for the construction of complex molecular architectures, which is particularly valuable in the synthesis of pharmaceutical compounds and natural products.[2][6]

Sources

- 1. trans-4-Chloro-2-butene-1-ol - CAS - 1576-93-8 | Axios Research [axios-research.com]

- 2. TRANS-4-CHLORO-2-BUTENE-1-OL () for sale [vulcanchem.com]

- 3. trans-4-Chloro-2-butene-1-OL | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to trans-4-Chloro-2-butene-1-ol: Chemical Properties and Reactivity for the Research Scientist

Introduction

trans-4-Chloro-2-butene-1-ol, with the CAS number 1576-93-8, is a bifunctional organic molecule that serves as a versatile building block in modern organic synthesis.[1][2][3][4] Its structure incorporates both a reactive primary allylic alcohol and an allylic chloride, bestowing upon it a unique reactivity profile that is of significant interest to researchers in the pharmaceutical and chemical industries.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of trans-4-Chloro-2-butene-1-ol, offering insights into its synthetic applications and providing detailed experimental protocols for its key transformations.

Chemical and Physical Properties

trans-4-Chloro-2-butene-1-ol is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [1][2][3][4] |

| Molecular Weight | 106.55 g/mol | [1][2][3] |

| CAS Number | 1576-93-8 | [1][2][3][4] |

| IUPAC Name | (E)-4-chlorobut-2-en-1-ol | [3] |

| Boiling Point | 83-89 °C at 14 Torr | [1] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.469 | [1] |

| Flash Point | 83.2 ± 19.4 °C | [4][5] |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, the methylene protons adjacent to the hydroxyl and chloro groups, and the vinylic protons. The coupling constants between the vinylic protons would confirm the trans configuration of the double bond.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the four unique carbon atoms in the molecule: the carbon bearing the hydroxyl group, the two vinylic carbons, and the carbon attached to the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the alcohol, C-H stretching bands for the sp² and sp³ hybridized carbons, a C=C stretching vibration for the alkene, and a C-Cl stretching band.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and a water molecule.

Reactivity and Synthetic Applications

The dual functionality of trans-4-Chloro-2-butene-1-ol makes it a highly valuable synthon. The allylic chloride is susceptible to nucleophilic attack, while the allylic alcohol can undergo a variety of transformations, including oxidation and etherification.

Nucleophilic Substitution Reactions

The allylic chloride moiety in trans-4-Chloro-2-butene-1-ol is a good leaving group, making this position susceptible to nucleophilic substitution. These reactions can proceed via either an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Mechanistic Insights:

The presence of the adjacent double bond can stabilize a developing positive charge on the carbon atom through resonance, which may favor an Sₙ1 pathway under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent). However, with strong nucleophiles in polar aprotic solvents, an Sₙ2 reaction is more likely.

Experimental Protocol: Synthesis of (E)-4-Azido-2-buten-1-ol

This protocol is adapted from a general procedure for the synthesis of azides from alkyl halides.[11]

Materials:

-

trans-4-Chloro-2-butene-1-ol

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve trans-4-Chloro-2-butene-1-ol (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain (E)-4-azido-2-buten-1-ol.

Oxidation of the Allylic Alcohol

The primary allylic alcohol group can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, (E)-4-chloro-2-butenal.[12] This transformation is a valuable tool for introducing a carbonyl functionality into the molecule.

Causality in Oxidant Choice:

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to avoid reactions at the double bond or the chloro-substituted carbon. Mild and selective oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are often employed for the oxidation of allylic alcohols.

Experimental Protocol: Synthesis of (E)-4-Chloro-2-butenal

This protocol is based on a general procedure for the oxidation of primary alcohols to aldehydes using manganese dioxide.

Materials:

-

trans-4-Chloro-2-butene-1-ol

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

Procedure:

-

To a solution of trans-4-Chloro-2-butene-1-ol (1.0 eq) in anhydrous DCM, add activated MnO₂ (5-10 eq).

-

Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude (E)-4-chloro-2-butenal.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.

Role in Drug Development

trans-4-Chloro-2-butene-1-ol is classified as a pharmaceutical intermediate, indicating its utility in the synthesis of more complex, biologically active molecules.[4] While specific examples of its direct application in the synthesis of marketed drugs are not widely published, its bifunctional nature makes it an attractive starting material for the construction of various pharmacophores. For instance, chloro-containing compounds are prevalent in a wide range of pharmaceuticals, including anticancer and antiviral agents.[13][14] The ability to introduce nitrogen-containing heterocycles via nucleophilic substitution on the chloro-group, and to further elaborate the alcohol functionality, highlights its potential in medicinal chemistry.

Safety and Handling

trans-4-Chloro-2-butene-1-ol should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.[1] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

trans-4-Chloro-2-butene-1-ol is a valuable and versatile building block in organic synthesis. Its distinct reactivity at both the allylic chloride and allylic alcohol positions allows for a wide range of chemical transformations, making it a key intermediate in the preparation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, reactivity, and synthetic applications, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this important chemical entity in their work.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

- This reference is not available in the provided search results.

-

Axios Research. (n.d.). trans-4-Chloro-2-butene-1-ol - CAS - 1576-93-8. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Chloro-2-butene-1-OL. Retrieved from [Link]

-

Chemsrc. (2025). (2E)-4-Chloro-2-buten-1-ol. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Doc Brown's Chemistry. (2025). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

National Institute of Standards and Technology. (n.d.). 2-Butene, 1-chloro-. Retrieved from [Link]

- This reference is not available in the provided search results.

-

Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

- This reference is not available in the provided search results.

-

ChemSynthesis. (2025). (2E)-4-chloro-2-butenal. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

National Institute of Standards and Technology. (n.d.). 4-Chloro-1-butanol. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. trans-4-Chloro-2-butene-1-ol - CAS - 1576-93-8 | Axios Research [axios-research.com]

- 3. trans-4-Chloro-2-butene-1-OL | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8 | Chemsrc [chemsrc.com]

- 6. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. TRANS-1,4-DICHLORO-2-BUTENE(764-41-0) 13C NMR spectrum [chemicalbook.com]

- 8. TRANS-1,4-DICHLORO-2-BUTENE(764-41-0) 1H NMR [m.chemicalbook.com]

- 9. 2-Butene, 1-chloro- [webbook.nist.gov]

- 10. 4-Chloro-1-butanol [webbook.nist.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of trans-4-Chloro-2-butene-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to trans-4-chloro-2-butene-1-ol, a valuable bifunctional molecule in organic synthesis. The document delves into the primary methodologies, focusing on the selective monochlorination of 2-butene-1,4-diol and the controlled hydrolysis of trans-1,4-dichloro-2-butene. Emphasis is placed on the underlying chemical principles, experimental considerations, and the rationale behind procedural choices to ensure scientific integrity and reproducibility. Detailed experimental protocols, safety precautions, and visual aids in the form of reaction schemes and workflow diagrams are included to offer a complete and practical resource for researchers in the field.

Introduction: The Significance of trans-4-Chloro-2-butene-1-ol

trans-4-Chloro-2-butene-1-ol, with the CAS number 1576-93-8, is a key intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two distinct and reactive functional groups: a primary allylic alcohol and an allylic chloride. This bifunctionality allows for sequential and selective chemical transformations, making it a versatile building block for the introduction of a C4 unit in organic synthesis. The trans configuration of the double bond provides stereochemical control in subsequent reactions.

This guide will explore the most viable and scientifically sound methods for the preparation of this important compound, providing the necessary detail for practical application in a research and development setting.

Strategic Approaches to Synthesis

The synthesis of trans-4-chloro-2-butene-1-ol can be approached from two principal starting materials: the readily available trans-1,4-dichloro-2-butene or the corresponding diol, 2-butene-1,4-diol. The choice of starting material dictates the synthetic strategy: either a selective hydrolysis of the dichloride or a selective monochlorination of the diol.

Diagram: Synthetic Strategies Overview

Caption: Overview of the primary synthetic routes to trans-4-Chloro-2-butene-1-ol.

Synthesis via Selective Monochlorination of 2-Butene-1,4-diol

The selective monochlorination of a symmetric diol like 2-butene-1,4-diol presents a significant challenge due to the potential for the formation of the undesired dichloroalkene. However, under carefully controlled conditions, a high degree of selectivity can be achieved. The Appel reaction is a particularly well-suited methodology for this transformation.[3][4]

The Appel Reaction: Mechanism and Rationale

The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄), to convert an alcohol to the corresponding alkyl chloride.[3] The reaction proceeds under mild and neutral conditions, which is advantageous for substrates sensitive to acid or base.

The mechanism involves the initial formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrachloride. The alcohol then acts as a nucleophile, attacking the phosphorus atom and displacing a chloride ion. The resulting alkoxyphosphonium salt is a key intermediate where the hydroxyl group has been converted into a good leaving group. A subsequent Sₙ2 attack by the displaced chloride ion on the carbon atom bearing the oxygen yields the desired alkyl chloride and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[5]

For a diol, the stoichiometry of the reagents is critical to favor monochlorination. By using a molar equivalent or a slight excess of the diol relative to the chlorinating agent, the statistical probability of the second hydroxyl group reacting is minimized.

Diagram: Appel Reaction Mechanism

Caption: Simplified mechanism of the Appel reaction for the monochlorination of a diol.

Experimental Protocol: Selective Monochlorination of 2-Butene-1,4-diol

This protocol is an adapted procedure based on the principles of the Appel reaction for the selective monochlorination of a diol.[6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| cis-2-Butene-1,4-diol | 88.11 | 8.81 g | 0.10 |

| Triphenylphosphine (PPh₃) | 262.29 | 26.23 g | 0.10 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 15.38 g (9.7 mL) | 0.10 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cis-2-butene-1,4-diol (0.10 mol) and triphenylphosphine (0.10 mol) in 150 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of CCl₄: Slowly add a solution of carbon tetrachloride (0.10 mol) in 50 mL of anhydrous dichloromethane to the stirred solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure trans-4-chloro-2-butene-1-ol.

Rationale for Procedural Steps:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial as triphenylphosphine and the phosphonium intermediates are sensitive to moisture.

-

Slow Addition at Low Temperature: This helps to control the exothermic reaction and improve the selectivity of the monochlorination by minimizing the reaction of the second hydroxyl group.

-

Stoichiometry: Using equimolar amounts of the diol and the chlorinating reagents is key to favoring the mono-substituted product.

-

Aqueous Workup: The washes with sodium bicarbonate and brine remove any acidic byproducts and residual water-soluble impurities.

-

Column Chromatography: This is an effective method for separating the desired product from unreacted starting material, the dichloro-byproduct, and any remaining triphenylphosphine oxide.

Synthesis via Controlled Hydrolysis of trans-1,4-Dichloro-2-butene

The synthesis of trans-4-chloro-2-butene-1-ol from trans-1,4-dichloro-2-butene involves a nucleophilic substitution reaction where one of the chlorine atoms is replaced by a hydroxyl group. The primary challenge in this approach is to prevent the hydrolysis of both chlorine atoms, which would lead to the formation of 2-butene-1,4-diol.

Principles of Selective Monohydrolysis

Allylic halides are generally more reactive towards nucleophilic substitution than their saturated counterparts due to the stabilization of the carbocation intermediate through resonance.[5] The hydrolysis of trans-1,4-dichloro-2-butene can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. For selective monohydrolysis, conditions that favor a controlled reaction are necessary. This can be achieved by carefully controlling the stoichiometry of the nucleophile (water or a hydroxide source), the reaction temperature, and the reaction time.

A biphasic reaction system, potentially with a phase-transfer catalyst, could be employed to control the rate of hydrolysis. The use of a mild base, such as sodium bicarbonate, can also help to neutralize the hydrochloric acid formed during the reaction without promoting extensive di-hydrolysis.

Experimental Protocol: Controlled Hydrolysis of trans-1,4-Dichloro-2-butene

This is a proposed protocol based on general principles of allylic halide hydrolysis. Optimization of reaction conditions may be required.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| trans-1,4-Dichloro-2-butene | 124.99 | 12.50 g | 0.10 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.08 g | 0.12 |

| Acetone | 58.08 | 100 mL | - |

| Water | 18.02 | 20 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-1,4-dichloro-2-butene (0.10 mol) in 100 mL of acetone.

-

Addition of Bicarbonate Solution: Add a solution of sodium bicarbonate (0.12 mol) in 20 mL of water to the stirred solution.

-

Reaction: Heat the mixture to a gentle reflux (around 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Rationale for Procedural Steps:

-

Acetone-Water Solvent System: This provides a homogeneous reaction mixture for the organic substrate and the aqueous nucleophile.

-

Sodium Bicarbonate: Acts as a mild base to neutralize the HCl produced, preventing acid-catalyzed side reactions and driving the equilibrium towards the product. The slight excess ensures complete neutralization.

-

Controlled Temperature and Time: Refluxing at a moderate temperature and for a limited time is intended to favor monohydrolysis over the di-hydrolysis reaction.

-

Extraction and Washing: Standard procedures to isolate the organic product and remove inorganic salts and water-soluble impurities.

Safety and Handling

It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

trans-1,4-Dichloro-2-butene: This compound is toxic and a suspected carcinogen.[7] It is also a lachrymator and can cause severe skin burns.[8] Handle with extreme care and avoid inhalation, ingestion, and skin contact.

-

Carbon Tetrachloride: A toxic and environmentally hazardous substance. Its use is restricted in many regions. If possible, consider alternative chlorinating agents.

-

Triphenylphosphine: Can cause skin and eye irritation.

-

Thionyl Chloride (if used as an alternative): Highly corrosive and reacts violently with water. It is a strong lachrymator.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of trans-4-chloro-2-butene-1-ol can be effectively achieved through two primary routes. The selective monochlorination of 2-butene-1,4-diol using the Appel reaction offers a reliable and controllable method, particularly when precise stoichiometric control is exercised. The controlled hydrolysis of trans-1,4-dichloro-2-butene presents a more direct route from a common industrial chemical, though it requires careful optimization to achieve high selectivity for the desired mono-alcohol.

The choice of synthetic route will depend on the availability of starting materials, the scale of the reaction, and the desired purity of the final product. Both methods, when executed with a thorough understanding of the underlying chemical principles and with strict adherence to safety protocols, provide viable pathways to this valuable synthetic intermediate.

References

-

Wikipedia. (2023). Appel reaction. [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

-

Chem-Station. (2014, March 24). Appel Reaction. [Link]

-

NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

-

Quora. (2017, June 29). Why are allyl chlorides hydrolysed much more easily than vinyl halides?[Link]

- U.S. Patent 3,287,413. (1966). Hydrolysis of allylic halides.

- U.S. Patent 2,313,767. (1943). Hydrolysis of allyl halides.

- Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.

- Google Patents. (2020). CN110981687A - Method for producing dichloroalkane compound and production device thereof.

-

Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [Link]

-

PubChem. 1,4-Dichloro-2-butene. [Link]

-

PubChem. trans-4-Chloro-2-butene-1-OL. [Link]

-

Axios Research. trans-4-Chloro-2-butene-1-ol - CAS - 1576-93-8. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3287413A - Hydrolysis of allylic halides - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. quora.com [quora.com]

- 6. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 7. trans-4-Chloro-2-butene-1-OL | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

An In-Depth Technical Guide to trans-4-Chloro-2-butene-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Chloro-2-butene-1-ol, a bifunctional molecule, is a valuable intermediate in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring both a reactive allylic chloride and a primary alcohol, allows for a diverse range of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, safety considerations, synthesis, and key applications, with a focus on its role in drug discovery and development. Understanding the nuances of this compound's reactivity and handling is paramount for its effective and safe utilization in a research and development setting. This document serves as a detailed technical resource for scientists leveraging this important chemical entity.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical substance is the foundation of any scientific investigation. The following table summarizes the key identifiers and physicochemical properties of trans-4-Chloro-2-butene-1-ol.

| Identifier | Value | Source(s) |

| CAS Number | 1576-93-8 | [1][2][3][4] |

| IUPAC Name | (E)-4-chlorobut-2-en-1-ol | [5] |

| Synonyms | trans-4-Chloro-2-buten-1-ol, (2E)-4-Chlorobut-2-en-1-ol | [5] |

| Molecular Formula | C₄H₇ClO | [1][2][3] |

| Molecular Weight | 106.55 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 83-89 °C at 14 Torr | [1][2] |

| Density | ~1.097 g/cm³ (predicted) | [1][2] |

| Flash Point | ~83.2 °C | [1][4] |

| Refractive Index | ~1.469 | [1][2] |

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data:

-

-OH (Alcohol Proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-CH₂OH (Methylene protons adjacent to the alcohol): A doublet, due to coupling with the adjacent vinyl proton.

-

-CH= (Vinyl Protons): Two multiplets, exhibiting coupling to each other (trans-coupling) and to the adjacent methylene groups.

-

-CH₂Cl (Methylene protons adjacent to chlorine): A doublet, due to coupling with the adjacent vinyl proton.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data:

Based on typical chemical shifts for similar functional groups, the following approximate ranges can be expected[6][7]:

-

-CH₂OH: ~60-65 ppm

-

-CH=: ~125-135 ppm

-

-CH₂Cl: ~45-50 ppm

Expected FT-IR (Fourier-Transform Infrared) Spectral Data:

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (alkene): A sharp peak around 3010-3100 cm⁻¹.

-

C-H stretch (alkane): Peaks in the region of 2850-3000 cm⁻¹.

-

C=C stretch (alkene): A peak around 1665-1675 cm⁻¹ (trans-disubstituted).

-

C-O stretch (primary alcohol): A strong peak around 1050-1085 cm⁻¹.

-

C-Cl stretch: A peak in the region of 600-800 cm⁻¹.

Expected Mass Spectrometry (MS) Data:

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 106 and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for allylic alcohols include the loss of a water molecule (M-18), and for alkyl halides, the loss of the halogen atom.[3][8][9]

Synthesis of trans-4-Chloro-2-butene-1-ol

A common laboratory-scale synthesis of trans-4-Chloro-2-butene-1-ol involves the selective mono-chlorination of 1,4-butenediol. While specific, detailed protocols for this exact transformation are not widely published in peer-reviewed literature, a general approach can be outlined based on established chemical principles. One potential method involves the reaction of trans-1,4-butenediol with a chlorinating agent like thionyl chloride in the presence of a base to control the reaction and minimize the formation of the di-chloro product.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of trans-4-Chloro-2-butene-1-ol.

Step-by-Step Methodology (Hypothetical Protocol)

-

Reaction Setup: A solution of trans-1,4-butenediol in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Reagent Addition: A solution of one equivalent of thionyl chloride in the same solvent is added dropwise to the cooled solution of the diol, with vigorous stirring. A non-nucleophilic base such as pyridine is often included to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the desired mono-chlorinated product.

-

Quenching and Extraction: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the trans-4-Chloro-2-butene-1-ol.

Reactivity and Chemical Behavior

The chemical reactivity of trans-4-Chloro-2-butene-1-ol is dictated by its two functional groups: the primary allylic alcohol and the primary allylic chloride.

-

Allylic Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The allylic nature of the alcohol enhances its reactivity in certain substitution reactions.[5] The stability of allylic alcohols is attributed to resonance and hyperconjugation effects.[1][2] Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution or elimination reactions.[4][10]

-

Allylic Chloride: The chlorine atom is a good leaving group, and its allylic position makes it particularly susceptible to nucleophilic substitution reactions (Sₙ2 or Sₙ1, depending on the conditions and the nucleophile). This allows for the introduction of a wide variety of functional groups at this position. For example, it can react with amines to form allylic amines.[11]

The presence of both functional groups allows for sequential or selective reactions. For instance, one functional group can be protected while the other is being chemically modified.

Sources

- 1. sltchemicals.com [sltchemicals.com]

- 2. sltchemicals.com [sltchemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Buy 4-Chlorobut-2-en-1-amine [smolecule.com]

Solubility of trans-4-Chloro-2-butene-1-OL in organic solvents

An In-depth Technical Guide to the Solubility of trans-4-Chloro-2-butene-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-Chloro-2-butene-1-ol, a key intermediate in pharmaceutical synthesis.[1][2][3] While specific quantitative solubility data is sparse in publicly available literature, this document offers a predictive framework based on the principles of molecular polarity and intermolecular forces. Furthermore, it details a robust experimental protocol for the precise determination of its solubility in various organic solvents, enabling researchers to generate critical data for process development, formulation, and reaction optimization. Safety and handling considerations specific to this compound are also addressed to ensure safe laboratory practices.

Introduction: The Significance of Solubility for trans-4-Chloro-2-butene-1-ol

trans-4-Chloro-2-butene-1-ol (CAS No: 1576-93-8) is a bifunctional molecule of significant interest in organic synthesis, particularly as a building block for active pharmaceutical ingredients (APIs).[4] Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a primary alkyl chloride, offers versatile reactivity. The solubility of this compound in organic solvents is a critical parameter that influences every stage of its use, from reaction kinetics and purification by crystallization or chromatography to its behavior in formulation studies.[5] A thorough understanding of its solubility profile is therefore essential for chemists and chemical engineers aiming to develop efficient, scalable, and reproducible processes.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[5][6] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The key to predicting the solubility of trans-4-Chloro-2-butene-1-ol lies in analyzing its molecular structure and the properties of potential solvents.

Molecular Structure and Polarity of trans-4-Chloro-2-butene-1-ol

trans-4-Chloro-2-butene-1-ol (C₄H₇ClO) possesses a distinct combination of functional groups that contribute to its overall polarity.[1][7]

-

Hydroxyl Group (-OH): The highly polar O-H bond enables strong hydrogen bonding, a powerful intermolecular force.[8][9][10] This group is hydrophilic ("water-loving") and promotes solubility in polar protic solvents.[9]

-

Chloro Group (-Cl): The C-Cl bond is polar due to the electronegativity difference between carbon and chlorine, contributing to dipole-dipole interactions.

-

Butene Backbone (-CH=CH-CH₂-CH₂-): This hydrocarbon portion of the molecule is nonpolar and hydrophobic ("water-hating").

The presence of both polar (hydroxyl and chloro) and nonpolar (butene backbone) regions makes trans-4-Chloro-2-butene-1-ol an amphiphilic molecule. Its solubility will therefore be a balance between these competing characteristics.

Solvent Classification and Predicted Solubility

Organic solvents can be broadly classified based on their polarity and their ability to act as hydrogen bond donors or acceptors.

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility of trans-4-Chloro-2-butene-1-ol | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[8][9] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Dipole-dipole | Moderate to High | The polar C=O, C≡N, or S=O bonds of the solvent can engage in dipole-dipole interactions with the polar C-Cl and O-H bonds of the solute. Hydrogen bond acceptance by the solvent is also possible. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Van der Waals forces | Low to Moderate | The nonpolar hydrocarbon backbone of the solute will interact favorably with nonpolar solvents. However, the polar hydroxyl group will be disfavored, limiting overall solubility. Diethyl ether may show slightly better solubility due to its ability to accept hydrogen bonds. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following protocol outlines a standard gravimetric method for determining the solubility of trans-4-Chloro-2-butene-1-ol.

Materials and Equipment

-

trans-4-Chloro-2-butene-1-ol (≥95% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Step-by-Step Protocol

-

Preparation of Saturated Solution: a. Add an excess amount of trans-4-Chloro-2-butene-1-ol to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured when solid solute remains undissolved. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

Solvent Evaporation and Mass Determination: a. Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A vacuum oven is preferred to facilitate evaporation at a lower temperature. b. Once all the solvent has evaporated, cool the dish in a desiccator to room temperature. c. Weigh the dish containing the dried solute on the analytical balance.

-

Calculation of Solubility: a. Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass. b. Express the solubility in appropriate units, such as g/L or mg/mL.

Solubility (g/L) = (Mass of solute in g) / (Volume of sample in L)

Workflow Diagram

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. trans-4-Chloro-2-butene-1-ol - CAS - 1576-93-8 | Axios Research [axios-research.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. trans-4-Chloro-2-butene-1-OL | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. Alcohol - Organic Compounds, Structure, Classification | Britannica [britannica.com]

- 10. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of trans-4-Chloro-2-butene-1-ol

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the thermal stability and degradation profile of trans-4-Chloro-2-butene-1-ol. It is intended for researchers, scientists, and drug development professionals who handle or utilize this compound and require a deep understanding of its intrinsic stability, potential degradation pathways, and the analytical methodologies necessary for its characterization.

Introduction and Compound Profile

trans-4-Chloro-2-butene-1-ol (CAS No: 1576-93-8) is a bifunctional molecule containing both a primary alcohol and a trans-allylic chloride.[1][2] Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][3] The presence of the reactive allylic chloride moiety, however, inherently suggests potential thermal instability. An allylic halide is prone to nucleophilic substitution and elimination reactions, which can be accelerated by heat. Understanding the thermal liability of this compound is therefore paramount for ensuring safe handling, defining appropriate storage conditions, and preventing the formation of potentially hazardous or impure byproducts during its use in chemical processes.

This guide elucidates the theoretical underpinnings of its degradation, provides field-proven analytical protocols for empirical assessment, and offers a framework for interpreting the resulting data.

Physicochemical Properties

A summary of the key physicochemical properties of trans-4-Chloro-2-butene-1-ol is presented below. This data is essential for designing analytical experiments and understanding the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO | [1][2] |

| Molecular Weight | 106.55 g/mol | [1] |

| IUPAC Name | (E)-4-chlorobut-2-en-1-ol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 83-89 °C (at 14 Torr) | [2][3] |

| Density | ~1.097 g/cm³ (Predicted) | [2][3] |

| Flash Point | 83.2 °C (Predicted) | [3] |

| Refractive Index | 1.469 | [2][3] |

Safety and Handling Considerations

Before undertaking any experimental work, it is critical to recognize the hazards associated with trans-4-Chloro-2-butene-1-ol. Safety Data Sheets (SDS) indicate that the compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is classified as a material that is extremely destructive to the tissue of mucous membranes and the upper respiratory tract.

Key Handling Precautions:

-

Ventilation: Always handle within a chemical fume hood to avoid inhalation of vapors.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat sources.[4] Refrigerated storage is recommended.[4]

These precautions underscore the necessity of characterizing the compound's thermal behavior to prevent accidental decomposition, which could lead to pressure buildup in sealed containers or the release of toxic fumes.

Postulated Thermal Degradation Pathways

Direct experimental studies on the thermal degradation mechanism of trans-4-Chloro-2-butene-1-ol are not extensively reported in the literature. However, based on fundamental organic chemistry principles and the reactivity of analogous structures, we can postulate several likely degradation pathways initiated by thermal stress. The primary routes of degradation are expected to involve the highly reactive allylic chloride functional group.

Key Postulated Pathways:

-

Dehydrochlorination: The most anticipated degradation route is the elimination of hydrogen chloride (HCl). This is a classic reaction for alkyl halides and is likely to be the primary decomposition pathway, leading to the formation of highly unsaturated species like 1,3-butadien-1-ol. The released HCl is corrosive and can catalyze further degradation.

-

Intramolecular Cyclization (Oxetane Formation): Similar to other 1,3-halohydrins, intramolecular substitution (S N i) can occur where the hydroxyl group acts as a nucleophile, displacing the chloride to form a four-membered cyclic ether (an oxetane derivative).[6] This pathway is often competitive with elimination reactions in similar structures.[6]

-

Nucleophilic Substitution (Hydrolysis): In the presence of water, hydrolysis of the allylic chloride can occur, yielding 2-butene-1,4-diol. While this is not strictly a thermal degradation pathway, residual moisture in a sample can facilitate this process upon heating.

-

Oxidation: In the presence of an oxidant or air at elevated temperatures, the primary alcohol can be oxidized to form trans-4-chloro-2-butenal, and potentially further to the corresponding carboxylic acid.

These pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of degradation products.

Sources

A Technical Guide to the Nucleophilic Substitution Reactions of trans-4-Chloro-2-butene-1-ol

Abstract

trans-4-Chloro-2-butene-1-ol is a bifunctional molecule of significant interest in synthetic organic chemistry. As a primary allylic chloride, its reactivity is governed by the nuanced interplay of four distinct nucleophilic substitution pathways: Sₙ2, Sₙ1, Sₙ2', and Sₙ1'. The presence of both a hydroxyl group and an allylic halide system allows for complex and controllable synthetic transformations. This guide provides an in-depth analysis of the mechanistic principles governing these reactions, explores the critical factors that dictate regioselectivity—including the nature of the nucleophile, solvent effects, and temperature—and offers field-proven experimental protocols for directing the reaction toward desired outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.

Introduction: The Unique Reactivity of an Allylic System

The substrate, trans-4-Chloro-2-butene-1-ol (IUPAC name: (E)-4-chlorobut-2-en-1-ol), is a C4 alcohol featuring a primary chloride at the allylic position.[1] Its molecular formula is C₄H₇ClO, with a molecular weight of 106.55 g/mol .[1] The defining feature of this molecule is the allylic system, where a leaving group is attached to a carbon atom adjacent to a carbon-carbon double bond.

This arrangement has profound mechanistic implications. The π-system of the alkene directly participates in the substitution process, stabilizing both the transition states of bimolecular reactions (Sₙ2) and the intermediates of unimolecular reactions (Sₙ1).[2][3] This participation not only accelerates the rate of substitution compared to a saturated analogue like 1-chlorobutane but also introduces the possibility of attack at two distinct electrophilic sites, leading to a mixture of products. Understanding and controlling the reaction pathway is therefore paramount for any synthetic application.

The Four Competing Mechanistic Pathways

Nucleophilic attack on trans-4-Chloro-2-butene-1-ol can proceed through four competing pathways, broadly categorized as bimolecular (single-step) or unimolecular (two-step). The choice of pathway is not arbitrary but is dictated by the reaction conditions.[3][4]

Bimolecular Pathways (Sₙ2 and Sₙ2')

Favored by strong nucleophiles and polar aprotic solvents, these concerted mechanisms involve a single transition state.[4][5]

-

Sₙ2 (Direct Substitution): The nucleophile directly attacks the carbon atom bearing the chlorine (C-1), displacing the chloride ion in a classic backside attack. This yields the 1,2-substitution product, where the alcohol and the new substituent are in a 1,4-relationship.

-

Sₙ2' (Allylic Rearrangement): The nucleophile attacks the carbon atom at the opposite end of the double bond (C-3, the γ-position). This attack occurs concurrently with a shift of the π-electrons and the ejection of the chloride leaving group from C-1. This results in the 1,4-substitution product, characterized by a shift in the position of the double bond.

The transition state of the Sₙ2 reaction is stabilized by hyperconjugation between the orbitals of the incoming nucleophile and the π-system of the double bond, which accounts for the enhanced reactivity of allylic halides.[2]

Controlling Regioselectivity: Kinetic vs. Thermodynamic Control

The central challenge and opportunity in using trans-4-Chloro-2-butene-1-ol is controlling the ratio of the 1,2- and 1,4-substitution products. This control is achieved by manipulating the reaction conditions to favor either the fastest-forming product (kinetic control) or the most stable product (thermodynamic control). [6][7][8]

| Factor | Condition Favoring Kinetic Product (1,2-attack) | Condition Favoring Thermodynamic Product (1,4-attack) | Rationale |

|---|---|---|---|

| Temperature | Low Temperature (-20 °C to 0 °C) | High Temperature (Room Temp. to Reflux) | At low temperatures, reactions are irreversible, and the product that forms via the lowest activation energy pathway dominates. [8][9]Higher temperatures provide enough energy to overcome the reverse activation barrier, allowing the reaction to equilibrate and favor the most stable product isomer. [9][10] |

| Nucleophile | "Hard" Nucleophiles (e.g., H₂O, ROH, OH⁻) | "Soft" Nucleophiles (e.g., CN⁻, R₂CuLi, SCN⁻) | Hard nucleophiles are more sensitive to charge density and preferentially attack the C-1 position of the allylic carbocation, which often bears a greater partial positive charge. Soft nucleophiles are more sensitive to orbital control and often favor the Sₙ2' attack at the "softer" C-3 terminus. |

| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF) | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) | Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity and favoring the bimolecular Sₙ2/Sₙ2' pathways. [5]Protic solvents stabilize the carbocation intermediate, strongly promoting the unimolecular Sₙ1/Sₙ1' pathways. [3][5] |

| Reaction Time | Short | Long | Short reaction times capture the kinetic product distribution before it has a chance to equilibrate. [8]Longer times allow the system to reach thermodynamic equilibrium. |

Expert Insight: The most stable product (thermodynamic) is typically the one with the more highly substituted double bond. In the case of substitution on trans-4-Chloro-2-butene-1-ol, the 1,4-product (Nu-CH₂-CH=CH-CH₂-OH) often retains the internal, more substituted double bond, making it the thermodynamically favored isomer. The 1,2-product results in the same internal double bond, suggesting stability differences may be subtle and influenced by the nature of the nucleophile. However, in related systems, attack at the γ-carbon can lead to a more stable alkene. [6]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing methodologies to selectively synthesize either the kinetically or thermodynamically favored product.

Protocol 1: Kinetically Controlled Cyanation (Sₙ2' Favored)

This protocol utilizes a soft nucleophile at low temperature to favor the formation of the 1,4-addition product, 5-hydroxy-3-pentenenitrile.

-

Objective: To achieve substitution with allylic rearrangement via an Sₙ2' pathway.

-

Causality: Sodium cyanide is a soft nucleophile that favors conjugate addition. Dimethylformamide (DMF) is a polar aprotic solvent that promotes the Sₙ2/Sₙ2' mechanism. The low temperature (-10 °C) ensures the reaction is under kinetic control, preventing equilibration to other isomers.

Materials:

-

trans-4-Chloro-2-butene-1-ol (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Charge the flask with sodium cyanide (1.2 eq) and anhydrous DMF.

-

Cool the resulting slurry to -10 °C using an acetone/ice bath.

-

Dissolve trans-4-Chloro-2-butene-1-ol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cooled slurry over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

-

Stir the reaction mixture at -10 °C for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by cautiously adding cold saturated aq. NaHCO₃.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to isolate the desired 1,4-product.

Protocol 2: Thermodynamically Controlled Solvolysis (Sₙ1/Sₙ1')

This protocol uses a weak nucleophile in a polar protic solvent at an elevated temperature to favor product formation under thermodynamic control.

-

Objective: To achieve substitution via an Sₙ1/Sₙ1' pathway, allowing the product distribution to reach thermodynamic equilibrium.

-

Causality: A 50:50 mixture of ethanol and water acts as both the polar protic solvent and the weak nucleophile. This condition strongly favors the formation of the resonance-stabilized allylic carbocation. [3]Heating the reaction ensures that the product formation is reversible, and the final product ratio reflects the relative thermodynamic stabilities of the possible isomers.

Materials:

-

trans-4-Chloro-2-butene-1-ol (1.0 eq)

-

Ethanol/Water (1:1 v/v)

-

Sodium bicarbonate (for neutralization)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-Chloro-2-butene-1-ol (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Heat the mixture to 50 °C and stir for 12 hours. The extended reaction time at elevated temperature is crucial for reaching equilibrium.

-

Monitor the reaction by GC-MS to observe the product distribution stabilizing over time.

-

After 12 hours, cool the reaction to room temperature and neutralize the solution by adding solid sodium bicarbonate in small portions until effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain a mixture of the 1,2- and 1,4-ethoxy/hydroxy products.

-

Analyze the product ratio using ¹H NMR or GC to determine the thermodynamic product distribution.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow stages setup [label="1. Reaction Setup\n(Flask, Stirrer, N₂, Temp Control)"]; reagents [label="2. Addition of Reagents\n(Substrate, Nucleophile, Solvent)"]; reaction [label="3. Controlled Reaction\n(Monitor Time, Temp, TLC/GC)"]; quench [label="4. Workup: Quench & Extract\n(Add aq. solution, transfer to sep. funnel)"]; purify [label="5. Purification\n(Dry, Concentrate, Column Chromatography)"]; analysis [label="6. Analysis\n(NMR, GC-MS, IR)"];

// Connections setup -> reagents; reagents -> reaction; reaction -> quench [label="Reaction Complete"]; quench -> purify; purify -> analysis; }

Sources

- 1. trans-4-Chloro-2-butene-1-OL | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 9. Kinetic and thermodynamic control in allylic systems [quimicaorganica.org]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Elimination Reactions of trans-4-Chloro-2-butene-1-OL

Abstract

This technical guide provides a comprehensive analysis of the elimination reactions involving trans-4-Chloro-2-butene-1-OL, a bifunctional substrate with significant potential in synthetic organic chemistry. We delve into the mechanistic intricacies that govern the reactivity of this molecule, exploring the delicate balance between various elimination pathways (E1, E2, E1cB) and competing substitution reactions. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into predicting and controlling the outcomes of these reactions through the strategic selection of bases, solvents, and reaction conditions. By elucidating the causality behind experimental choices, this guide aims to serve as a valuable resource for the rational design of synthetic routes utilizing this versatile building block.

Introduction: The Strategic Importance of trans-4-Chloro-2-butene-1-OL

trans-4-Chloro-2-butene-1-OL is a structurally intriguing molecule possessing both an allylic chloride and a primary alcohol. This unique combination of functional groups imparts a rich and complex reactivity profile, making it a valuable precursor for the synthesis of a variety of organic compounds, including dienes, vinyl ethers, and other functionalized intermediates. The presence of two potential leaving groups, the chloride ion and the hydroxyl group (after protonation or derivatization), opens up multiple avenues for elimination and substitution reactions. Understanding and controlling the regioselectivity and stereoselectivity of these transformations is paramount for its effective utilization in multi-step syntheses.

This guide will systematically dissect the factors influencing the elimination reactions of trans-4-Chloro-2-butene-1-OL, providing a robust theoretical framework alongside practical considerations for laboratory applications.

Mechanistic Landscape: A Triad of Elimination Pathways